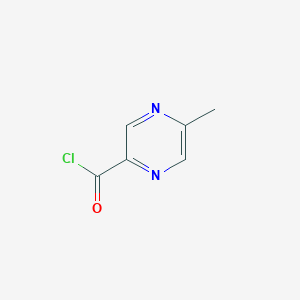

5-Methylpyrazine-2-carbonyl chloride

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Organic Synthesis

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in the field of organic chemistry. Its unique electronic properties and structural rigidity make it a privileged motif in the design and synthesis of a vast array of functional molecules. Pyrazine derivatives are prevalent in numerous natural products, contributing to the distinct aromas and flavors of many foods. Beyond their sensory roles, these scaffolds are of paramount importance in medicinal chemistry and materials science.

The incorporation of the pyrazine nucleus into molecular structures can significantly influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This has led to the development of numerous pharmaceuticals containing the pyrazine moiety. Marketed drugs with this core structure have demonstrated efficacy in treating a range of conditions, highlighting the versatility of the pyrazine scaffold in interacting with biological targets. google.com Consequently, the development of synthetic methodologies to functionalize the pyrazine ring is a highly active area of research, enabling the construction of complex molecules and chemical libraries for drug discovery and other applications.

Role of Acyl Chlorides as Activated Carboxylic Acid Derivatives in Chemical Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are considered highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. This substitution fundamentally alters the reactivity of the carbonyl carbon. The strong electron-withdrawing nature of both the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

This enhanced reactivity makes acyl chlorides exceptionally useful reagents in organic synthesis. They serve as "activated" forms of carboxylic acids, facilitating chemical transformations that are often sluggish or inefficient with the parent acid. The most common and synthetically valuable reactions of acyl chlorides include:

Amide formation: Rapid reaction with ammonia, primary, or secondary amines to yield amides. This reaction is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. libretexts.orgfiveable.me

Ester formation: Reaction with alcohols to produce esters, another fundamental functional group in organic chemistry and materials science. libretexts.org

Friedel-Crafts acylation: Reaction with aromatic compounds to form aryl ketones, a key method for carbon-carbon bond formation.

The chloride ion is an excellent leaving group, which promotes these nucleophilic acyl substitution reactions, typically resulting in high yields under mild conditions.

Overview of 5-Methylpyrazine-2-carbonyl chloride as a Central Synthon in Heterocyclic Chemistry

This compound is a bifunctional molecule that merges the structural features of the pyrazine scaffold with the high reactivity of an acyl chloride. This combination makes it a powerful and versatile building block, or synthon, in heterocyclic chemistry. Its structure consists of a pyrazine ring substituted with a methyl group at position 5 and a reactive carbonyl chloride group at position 2.

This compound serves as a key intermediate for the synthesis of a wide variety of more complex pyrazine derivatives. The acyl chloride handle allows for the straightforward introduction of diverse functionalities through reactions with various nucleophiles. For instance, it is frequently employed in the synthesis of pyrazine-2-carboxamides by reacting it with different amines. researchgate.net These resulting amides are of significant interest in medicinal chemistry research, as they form the core structure of compounds investigated for various therapeutic activities, including potential antitubercular agents. researchgate.net The strategic placement of the methyl group can also influence the molecule's steric and electronic properties, providing a point for further modification or influencing its interaction with biological targets.

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid, through treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com The availability of its precursor, which is a key intermediate for drugs like Glipizide, further underscores the importance of this chemical family in pharmaceutical manufacturing. google.comtandfonline.com

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 50886-34-5 sigmaaldrich.com |

| Molecular Formula | C₆H₅ClN₂O sigmaaldrich.com |

| Molecular Weight | 156.57 g/mol |

| InChI Key | CPFGMBPQPQLNJK-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Properties of 5-Methylpyrazine-2-carboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | 5-methylpyrazine-2-carboxylic acid |

| CAS Number | 5521-55-1 nist.gov |

| Molecular Formula | C₆H₆N₂O₂ nist.gov |

| Molecular Weight | 138.12 g/mol nist.gov |

| InChI Key | RBYJWCRKFLGNDB-UHFFFAOYSA-N nist.gov |

Propriétés

IUPAC Name |

5-methylpyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFGMBPQPQLNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570137 | |

| Record name | 5-Methylpyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50886-34-5 | |

| Record name | 5-Methylpyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylpyrazine 2 Carbonyl Chloride

Precursor Synthesis: 5-Methylpyrazine-2-carboxylic Acid

The creation of 5-Methylpyrazine-2-carboxylic acid is a crucial initial step, and several synthetic pathways have been developed to produce this key intermediate.

Derivation from Methylglyoxal (B44143) and O-Phenylenediamine (B120857) via Cyclization and Subsequent Oxidation Processes

A notable synthetic route involves the use of methylglyoxal and o-phenylenediamine as foundational raw materials. google.com This method proceeds through a catalyzed cyclization reaction, followed by oxidation and subsequent processing steps to yield 5-Methylpyrazine-2-carboxylic acid. google.com

The process can be summarized in the following key stages:

Cyclization: Methylglyoxal and o-phenylenediamine react in the presence of a catalyst, such as sodium pyrosulfite, to form an intermediate. google.com

Oxidation: The intermediate from the cyclization step is then oxidized using an inorganic oxidizing agent like potassium permanganate (B83412) or potassium dichromate. google.com

Acidification and Decarboxylation: The oxidized product undergoes acidification, typically with sulfuric acid, which also induces decarboxylation. google.com

Extraction and Purification: The resulting 5-Methylpyrazine-2-carboxylic acid is then extracted using a solvent like butanone and purified through crystallization and drying. google.com

This method is recognized for its use of readily available starting materials and a straightforward synthesis technology. google.com

Oxidation of 2-Methyl-5-hydroxymethylpyrazine Utilizing Nitric Acid and Vanadium Catalysts

While specific documentation detailing the use of nitric acid and vanadium catalysts for the direct oxidation of 2-Methyl-5-hydroxymethylpyrazine was not prominently available in the searched literature, the principle of using vanadium-based catalysts for the oxidation of alkyl-substituted heterocyclic compounds is an established concept in organic synthesis. Vanadium catalysts are known to be effective in promoting the oxidation of methyl or hydroxymethyl groups to carboxylic acids.

The general mechanism for such a reaction would involve the catalytic action of a vanadium species, often in a high oxidation state, to facilitate the transfer of oxygen from an oxidizing agent (like nitric acid) to the organic substrate. The catalyst is regenerated in a catalytic cycle, allowing for the use of sub-stoichiometric amounts.

Alternative Established Synthetic Routes to 5-Methylpyrazine-2-carboxylic Acid

Beyond the primary methods, several other routes to synthesize 5-Methylpyrazine-2-carboxylic acid have been reported, primarily starting from 2,5-dimethylpyrazine (B89654).

One such multi-step chemical synthesis involves:

Chlorination: 2,5-dimethylpyrazine is chlorinated using an agent like N-chlorosuccinimide. chinjmap.com This step selectively targets one of the methyl groups.

Esterification: The chlorinated intermediate is then subjected to esterification. chinjmap.com

Alkaline Hydrolysis (Alkalisis): The ester is hydrolyzed under basic conditions. chinjmap.com

Oxidation: The final step involves oxidation to yield 5-Methylpyrazine-2-carboxylic acid. chinjmap.com

Another established process utilizes a selective, multi-step oxidation of 2,5-dimethylpyrazine. google.com This method involves an initial selective oxidation to form 2,5-dimethylpyrazine-1-oxide, followed by rearrangement and further oxidation steps to achieve the final product with high purity. google.com A one-step oxidation of 2,5-dimethylpyrazine using potassium permanganate (KMnO4) in the presence of an inhibitor has also been developed. google.com

Table 1: Overview of Synthetic Routes to 5-Methylpyrazine-2-carboxylic Acid

| Starting Material(s) | Key Reagents/Process | Reference(s) |

|---|---|---|

| Methylglyoxal, o-Phenylenediamine | Cyclization, Oxidation (e.g., KMnO4), Decarboxylation | google.com |

| 2,5-dimethylpyrazine | N-chlorosuccinimide, Esterification, Hydrolysis, Oxidation | chinjmap.com |

| 2,5-dimethylpyrazine | Selective N-oxidation, Rearrangement, Hydrolysis, Oxidation | google.com |

| 2,5-dimethylpyrazine | One-step Oxidation with KMnO4 and an inhibitor | google.com |

Conversion of 5-Methylpyrazine-2-carboxylic Acid to 5-Methylpyrazine-2-carbonyl chloride

The transformation of the carboxylic acid group into a more reactive acyl chloride is a standard and vital step in organic synthesis, enabling further reactions.

Utilizing Thionyl Chloride as the Primary Chlorinating Agent

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and efficient method for the preparation of acyl chlorides. chemguide.co.ukmasterorganicchemistry.com This method is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemguide.co.ukyoutube.com

The reaction mechanism proceeds as follows:

The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. youtube.comlibretexts.org

A chloride ion is eliminated, forming a protonated acyl chlorosulfite intermediate. This intermediate contains an excellent leaving group. libretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. libretexts.orglibretexts.org

This nucleophilic acyl substitution leads to the collapse of the tetrahedral intermediate, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes to SO₂ and another chloride ion. youtube.com

This process effectively converts the hydroxyl (-OH) group of the carboxylic acid into a chloro (-Cl) group. libretexts.org

Employment of Other Established Chlorinating Reagents

While thionyl chloride is common, other reagents are also effective for converting carboxylic acids to acyl chlorides. masterorganicchemistry.com

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts with carboxylic acids, typically in the cold, to produce the acyl chloride. chemguide.co.ukchemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukjove.com The acyl chloride can then be separated from the liquid mixture by fractional distillation. chemguide.co.uk

Phosphorus(III) Chloride (PCl₃): PCl₃ is a liquid reagent that also converts carboxylic acids to acyl chlorides. chemguide.co.ukchemguide.co.uk The reaction is generally less vigorous than with PCl₅ as no HCl gas is produced. chemguide.co.uk The other product of this reaction is phosphorous acid (H₃PO₃). chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, though often more expensive, reagent for this transformation. masterorganicchemistry.com It tends to be a milder and more selective reagent compared to thionyl chloride.

Table 2: Common Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Key Byproducts | Reference(s) |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | chemguide.co.ukmasterorganicchemistry.comyoutube.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | chemguide.co.ukchemguide.co.ukjove.com |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | chemguide.co.ukchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | masterorganicchemistry.com |

Reactivity and Mechanistic Aspects of 5 Methylpyrazine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 5-Methylpyrazine-2-carbonyl chloride

General Principles and Kinetic Considerations in Acyl Chloride Reactivity

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acyl chlorides. The reaction generally proceeds via a two-step addition-elimination mechanism. In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the chloride ion, and the reformation of the carbon-oxygen double bond.

The reactivity of acyl chlorides in these reactions is the highest among all carboxylic acid derivatives. This heightened reactivity is attributed to the electronic properties of the chlorine atom. Chlorine is a highly electronegative atom, which leads to a significant inductive electron-withdrawing effect. This effect destabilizes the carbonyl group by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While there is a potential for resonance stabilization from the lone pairs of the chlorine atom, the poor overlap between the 3p orbital of chlorine and the 2p orbital of the carbonyl carbon makes this effect minimal. Consequently, the inductive effect predominates, rendering the acyl chloride highly reactive.

Kinetically, the rate of nucleophilic acyl substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the carbonyl group. Generally, stronger nucleophiles react faster. The reaction rate is also dependent on the stability of the leaving group; the chloride ion is an excellent leaving group due to the strength of its corresponding acid, hydrochloric acid.

Influence of the Pyrazine (B50134) Ring System on Carbonyl Reactivity and Selectivity

The pyrazine ring, being a heteroaromatic system with two nitrogen atoms, exerts a significant electronic influence on the reactivity of the attached carbonyl group in this compound. Pyrazine is an electron-deficient aromatic ring due to the high electronegativity of the nitrogen atoms. This electron-withdrawing nature of the pyrazine ring further enhances the electrophilicity of the carbonyl carbon, making it even more reactive towards nucleophiles compared to a simple alkyl or aryl acyl chloride.

The presence of the nitrogen atoms in the pyrazine ring can also influence the selectivity of reactions. The lone pair of electrons on the nitrogen atoms can interact with reactants or catalysts, potentially directing the outcome of the reaction. However, in the context of nucleophilic acyl substitution at the carbonyl group, the primary effect is the electronic activation of the carbonyl carbon.

Role as an Electrophilic Acylating Agent

Formation and Stability of Acylium Ions and Related Intermediates

In certain reactions, particularly under strongly acidic conditions or in the presence of strong Lewis acids, this compound can react via the formation of a highly reactive electrophile known as an acylium ion. The formation of the (5-methylpyrazin-2-yl)carbonylium ion occurs through the departure of the chloride ion, facilitated by a Lewis acid.

The stability of this acylium ion is a crucial factor in its reactivity. The positive charge on the carbonyl carbon can be stabilized by resonance with the lone pair of electrons on the oxygen atom. The electron-withdrawing nature of the 5-methylpyrazine ring, however, would destabilize the adjacent positive charge of the acylium ion. This inherent instability makes the (5-methylpyrazin-2-yl)acylium ion a very potent electrophile, readily reacting with nucleophiles.

Catalytic Requirements for Acylation Reactions, Including Lewis Acid Catalysis

As a potent acylating agent, this compound is frequently employed in Friedel-Crafts acylation reactions to introduce the 5-methylpyrazine-2-carbonyl moiety onto aromatic and heteroaromatic substrates. These reactions typically require a Lewis acid catalyst to activate the acyl chloride.

Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The role of the Lewis acid is to coordinate with the chlorine atom of the acyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage to form the highly electrophilic acylium ion.

The general mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation is as follows:

Formation of the acylium ion: The Lewis acid coordinates to the chlorine atom of this compound.

Electrophilic attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a sigma complex (also known as an arenium ion).

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final acylated product.

The choice of Lewis acid and reaction conditions can be critical to the success of the acylation, influencing both the reaction rate and the regioselectivity of the acylation on the aromatic substrate. The reactivity of the aromatic substrate also plays a significant role; electron-rich aromatic compounds are more readily acylated.

Derivatization Strategies and Synthetic Transformations Via 5 Methylpyrazine 2 Carbonyl Chloride

Synthesis of 5-Methylpyrazine-2-carboxamides

The reaction of 5-methylpyrazine-2-carbonyl chloride with a broad spectrum of amines is a primary method for the synthesis of 5-methylpyrazine-2-carboxamides. This class of compounds has garnered significant interest due to its presence in numerous biologically active molecules.

The aminolysis of this compound with primary and secondary amines is a straightforward and widely employed method for the formation of N-substituted 5-methylpyrazine-2-carboxamides. This reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane, chloroform, and tetrahydrofuran (B95107) being commonly used.

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the corresponding amide. The general scheme for this reaction is depicted below:

Figure 1: General reaction scheme for the aminolysis of this compound with primary and secondary amines.

A variety of primary and secondary amines can be utilized in this reaction, leading to a diverse array of N-substituted amides. The nature of the R¹ and R² groups on the amine can significantly influence the properties of the resulting carboxamide.

| Amine | Product | Reaction Conditions | Yield |

| Aniline (B41778) | N-phenyl-5-methylpyrazine-2-carboxamide | Varies | Not specified |

| Benzylamine | N-benzyl-5-methylpyrazine-2-carboxamide | Mild conditions | 59-91% tandfonline.com |

| Morpholine | (5-Methylpyrazin-2-yl)(morpholino)methanone | Mild conditions | Good nih.gov |

| Substituted Anilines | Various N-aryl-5-methylpyrazine-2-carboxamides | Varies | Not specified tandfonline.comnih.govbohrium.com |

The synthesis of pyrazine (B50134) carboxamides can also be achieved through coupling reactions with substituted amino pyridines. These reactions are of particular interest as they can lead to the formation of molecules with extended aromatic systems and potential applications as ligands or in materials science. The condensation of pyrazine-2-carboxylic acid chlorides with various substituted aminopyridines has been reported to yield a series of pyrazine carboxamide derivatives. google.com

While specific examples detailing the reaction of this compound with substituted amino pyridines are not extensively documented in the readily available literature, the general methodology for the synthesis of N-(pyridin-2-yl)pyrazine-2-carboxamides and related structures provides a viable synthetic route. These reactions typically involve the use of a base and an appropriate solvent to facilitate the coupling.

The synthesis of N-substituted pyrazine carboxamides is a broad area of research, driven by the diverse biological activities exhibited by these compounds. The substitution pattern on the nitrogen atom of the amide can be varied extensively by employing a wide range of primary and secondary amines in the aminolysis reaction with this compound.

Research has demonstrated the successful synthesis of a variety of N-substituted pyrazine carboxamides, including those with aryl, benzyl (B1604629), and heterocyclic moieties attached to the amide nitrogen. tandfonline.comnih.govbohrium.commdpi.comresearchgate.net For instance, the condensation of substituted pyrazinecarboxylic acid chlorides with ring-substituted anilines and benzylamines has been shown to produce the corresponding amides in good yields. tandfonline.comnih.govbohrium.com

The general synthetic approach allows for the systematic modification of the substituent on the amide nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The stereoselective synthesis of pyrazine carboxamides is a more advanced area of study, with significant implications for the development of chiral drugs and materials. While the general literature on pyrazine chemistry is extensive, specific investigations into the stereoselective formation of amide bonds starting from this compound are not widely reported.

In principle, stereoselectivity can be introduced by reacting this compound with a chiral amine or by employing a chiral auxiliary. The use of a chiral amine would lead to the formation of a diastereomeric mixture if the amine is racemic, or a single enantiomer if the amine is enantiopure.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com A chiral auxiliary can be temporarily attached to either the acyl chloride or the amine, influencing the approach of the other reactant and leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched or pure product.

While a comprehensive review of stereoselective pyrazine carboxamide synthesis is available, detailed experimental work focusing specifically on this compound in this context appears to be a developing area of research. researchgate.net

Synthesis of 5-Methylpyrazine-2-carboxylates (Esters)

The reaction of this compound with alcohols provides a direct route to the corresponding 5-methylpyrazine-2-carboxylates, or esters. These compounds are valuable as intermediates in further synthetic transformations and also exhibit a range of applications in the flavor, fragrance, and pharmaceutical industries. guidechem.com

The alcoholysis of this compound is a nucleophilic acyl substitution reaction where an alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The choice of alcohol determines the nature of the ester group in the final product.

The general reaction is as follows:

Figure 2: General reaction scheme for the alcoholysis of this compound.

A variety of alcohols, including simple alkyl alcohols and more complex structures, can be used to generate a library of 5-methylpyrazine-2-carboxylate esters. The reaction conditions are generally mild, and the products can be isolated and purified using standard techniques such as column chromatography.

A patented method describes the preparation of 5-methylpyrazine-2-carboxylic acid esters by dissolving 5-methylpyrazine-2-carboxylic acid and a monohydroxy alcohol in dry dichloromethane, followed by the addition of 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCHCl). guidechem.com While this method starts from the carboxylic acid, it highlights a common approach to esterification that can be adapted. The direct alcoholysis of the more reactive this compound is often more straightforward.

The synthesis of methyl 5-methylpyrazine-2-carboxylate has been reported, and this compound serves as an intermediate in the synthesis of other important molecules. researchgate.netresearchgate.netchemdad.com

| Alcohol (R-OH) | Ester Product |

| Methanol (B129727) | Methyl 5-methylpyrazine-2-carboxylate researchgate.netresearchgate.netchemdad.com |

| Ethanol | Ethyl 5-methylpyrazine-2-carboxylate |

| Isopropanol | Isopropyl 5-methylpyrazine-2-carboxylate |

| Benzyl alcohol | Benzyl 5-methylpyrazine-2-carboxylate |

Mechanistic Studies of Transesterification Processes

The conversion of this compound into various esters, a process known as transesterification, proceeds through a well-established nucleophilic acyl substitution mechanism. This reaction is fundamental in synthesizing a range of ester derivatives with potential applications in medicinal chemistry and materials science.

The process is initiated by the nucleophilic attack of an alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. The pyrazine ring, being an electron-withdrawing group, further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This initial attack results in the formation of a transient tetrahedral intermediate. The reaction mechanism is outlined below:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and quickly collapses. The carbonyl group is reformed by the lone pair of electrons from the oxygen atom. Simultaneously, the chloride ion, being an excellent leaving group, is expelled.

Deprotonation: The resulting product is a protonated ester. A weak base, such as pyridine or even another molecule of the alcohol, removes the proton from the oxygen atom to yield the final, neutral ester product and a hydrochloride salt.

This addition-elimination pathway is characteristic of acyl chlorides and is an efficient method for creating new ester linkages under relatively mild conditions.

Synthesis of 5-Methylpyrazine-2-carbohydrazides and Related Hydrazone Derivatives

The reaction of this compound with hydrazine (B178648) derivatives is a cornerstone for building more complex molecules, particularly those with demonstrated biological activities.

Reaction with Hydrazine Hydrate (B1144303) for Carbohydrazide (B1668358) Formation

5-Methylpyrazine-2-carbohydrazide (B1341549) is a key synthetic intermediate, readily prepared from its corresponding ester, which is in turn derived from the carboxylic acid or acyl chloride. The synthesis typically involves the reaction of a methyl or ethyl ester of 5-methylpyrazine-2-carboxylic acid with hydrazine hydrate in a suitable solvent like methanol or ethanol.

The general procedure involves refluxing the ester with an excess of hydrazine hydrate for several hours. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile, attacking the ester carbonyl and displacing the alkoxy group (e.g., methoxide (B1231860) or ethoxide) to form the stable carbohydrazide. The product, 5-methylpyrazine-2-carbohydrazide, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Condensation Reactions with Aromatic Carbonyl Compounds to Yield Hydrazones

The 5-methylpyrazine-2-carbohydrazide obtained can be further derivatized by condensation with various aromatic aldehydes and ketones to produce a series of N-acylhydrazones. These reactions are typically carried out by refluxing the carbohydrazide with the selected carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid.

This reaction forms a C=N double bond, characteristic of a hydrazone, linking the pyrazine moiety to an aromatic ring system. The resulting hydrazones are a class of compounds that have been extensively studied for their diverse pharmacological properties. The selection of different aromatic carbonyl compounds allows for the systematic modification of the molecular structure, enabling the exploration of structure-activity relationships. A variety of substituted aromatic aldehydes have been successfully used in this condensation reaction, leading to a library of hydrazone derivatives.

| Aromatic Aldehyde Reactant | Resulting Hydrazone Product Name | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-5-methylpyrazine-2-carbohydrazide | Ethanol, Reflux, 4h |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | Ethanol, Reflux, 4h |

| 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-5-methylpyrazine-2-carbohydrazide | Ethanol, Reflux, 4h |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-5-methylpyrazine-2-carbohydrazide | Ethanol, Reflux, 4h |

| 2-Chlorobenzaldehyde | (E)-N'-(2-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | Ethanol, Reflux, 4h |

Other Acylation Reactions Involving this compound

Beyond ester and hydrazide formation, this compound is a reagent in other significant acylation reactions.

Formation of Anhydrides and Mixed Anhydrides for Synthetic Utility

This compound can be effectively used to synthesize both symmetric and mixed carboxylic anhydrides. Anhydrides are valuable acylating agents themselves, often exhibiting enhanced reactivity and selectivity compared to the parent carboxylic acids.

The synthesis is straightforward and involves the reaction of the acyl chloride with a carboxylate salt (e.g., sodium 5-methylpyrazine-2-carboxylate for a symmetric anhydride) or with a different carboxylic acid, often in the presence of a non-nucleophilic base like pyridine. The reaction proceeds via nucleophilic acyl substitution, where the carboxylate oxygen attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the anhydride (B1165640) linkage.

Symmetric Anhydride Formation: this compound + Sodium 5-methylpyrazine-2-carboxylate → Bis(5-methylpyrazin-2-yl)carboxylic anhydride + NaCl

Mixed Anhydride Formation: this compound + R-COOH (a different carboxylic acid) + Pyridine → 5-Methylpyrazine-2-carboxylic R-carboxylic anhydride + Pyridinium hydrochloride

These resulting anhydrides can serve as activated intermediates for subsequent reactions, such as the formation of esters and amides, sometimes under milder conditions than those required for the acyl chloride.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Methylpyrazine-2-carbonyl chloride, offering unambiguous information about the proton and carbon environments.

The proton NMR (¹H-NMR) spectrum provides critical data on the electronic environment of the hydrogen atoms. In a typical deuterated solvent like CDCl₃, the spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyrazine (B50134) ring and the three protons of the methyl group.

The pyrazine ring protons are located in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. Consequently, their resonances appear at low field (downfield), typically in the range of δ 8.5-9.2 ppm. The specific chemical shifts are influenced by the substitution pattern; the electron-withdrawing carbonyl chloride group at the C-2 position and the electron-donating methyl group at the C-5 position modulate the exact positions of the H-3 and H-6 protons. The methyl group protons appear as a sharp singlet, as they are not coupled to any adjacent protons. This signal is found much further upfield, typically around δ 2.6-2.8 ppm.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine H-3 | 8.8 - 9.2 | Singlet (s) |

| Pyrazine H-6 | 8.5 - 8.8 | Singlet (s) |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The carbonyl carbon of the acyl chloride group is the most deshielded carbon in the molecule, with its resonance appearing far downfield, generally in the range of δ 165-175 ppm. libretexts.orgoregonstate.edu The four carbons of the pyrazine ring resonate in the aromatic region (δ 140-160 ppm). Their precise chemical shifts are determined by the attached substituents and their position relative to the nitrogen atoms. The carbon bearing the methyl group (C-5) and the carbon bearing the carbonyl chloride group (C-2) can be distinguished from the unsubstituted ring carbons (C-3 and C-6). The methyl carbon is the most shielded, appearing at a characteristic upfield chemical shift of approximately δ 20-25 ppm. chemicalbook.com

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COCl) | 165 - 175 |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-5 | 155 - 160 |

| Pyrazine C-3 | 142 - 147 |

| Pyrazine C-6 | 145 - 150 |

While 1D NMR spectra provide fundamental structural information, complex heterocyclic structures often benefit from the application of advanced 2D NMR techniques for complete and unambiguous assignment. ipb.pt For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC would be used to correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the ¹H signal at δ ~8.5-8.8 ppm to the C-6 carbon and the ¹H signal at δ ~8.8-9.2 ppm to the C-3 carbon, as well as confirming the methyl proton and carbon assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to identify protons that are close to each other in space. A NOESY experiment would show a spatial correlation between the methyl group protons and the H-6 proton, confirming their proximity on the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The most prominent and diagnostic feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. masterorganicchemistry.com For acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1770-1820 cm⁻¹. pg.edu.pl This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O double bond. In some cases, particularly with aromatic acyl chlorides, a weaker overtone or a Fermi resonance peak may be observed near the main carbonyl absorption. pg.edu.pl The presence of a strong band in this region is a clear indicator of the acyl chloride functional group. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for the Carbonyl Group

| Functional Group | Typical C=O Stretching Frequency (cm⁻¹) |

|---|---|

| Acyl Chloride | 1770 - 1820 |

| Ester | 1735 - 1750 |

| Aldehyde | 1720 - 1740 |

| Ketone | 1705 - 1725 |

| Carboxylic Acid | 1700 - 1725 |

In addition to the carbonyl stretch, the IR spectrum displays several other bands that are characteristic of the substituted pyrazine ring. These vibrations provide a fingerprint for the heterocyclic core of the molecule.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ region. researchgate.net

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring give rise to a series of medium to strong absorptions in the 1400-1600 cm⁻¹ region. researchgate.net These bands are characteristic of aromatic and heteroaromatic systems.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies. Out-of-plane bending vibrations are particularly useful for identifying the substitution pattern on the ring and typically appear in the 750-900 cm⁻¹ range. researchgate.net

The combination of a strong absorption in the acyl chloride carbonyl region with the characteristic fingerprint bands of a substituted pyrazine ring provides compelling evidence for the structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazine |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. Different ionization methods provide complementary information about the molecular weight and structural features of a compound.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Studies

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the analyte molecule, causing not only ionization to a radical cation (M•+) but also extensive and reproducible fragmentation. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information based on the masses of the fragments formed. libretexts.org

For this compound, the molecular ion peak would be observed, and its fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for acyl chlorides include the cleavage of the C-Cl bond to form a stable acylium ion (R-CO⁺), which is often the base peak in the spectrum. ucalgary.calibretexts.org

Expected Fragmentation Pattern for this compound:

Alpha-cleavage: Loss of the chlorine radical (•Cl) from the molecular ion to form the 5-methylpyrazin-2-ylcarbonylium ion. This is a common fragmentation for acyl halides and typically results in a prominent peak. ucalgary.calibretexts.org

Loss of Carbon Monoxide: The resulting acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, although aromatic systems are generally stable. libretexts.org

Interactive Data Table: Predicted EIMS Fragments This table outlines the plausible fragments for this compound based on established fragmentation principles.

| Fragment Structure | Formula | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|---|

| [C₆H₅ClN₂O]•⁺ | C₆H₅ClN₂O | 156 | Molecular Ion (M•⁺) |

| [C₆H₅N₂O]⁺ | C₆H₅N₂O | 121 | M•⁺ - •Cl |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

In contrast to EIMS, Electrospray Ionization (ESI) is a soft ionization technique. It is particularly useful for polar and thermally labile molecules, transferring ions from a solution into the gas phase with minimal fragmentation. chromatographyonline.com This method is ideal for unequivocally determining the molecular weight of a compound, as the resulting spectrum is typically dominated by the pseudomolecular ion, such as the protonated molecule [M+H]⁺. imist.ma

When analyzing this compound by ESI-MS, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The soft nature of the ionization would preserve the intact molecule, leading to the detection of its protonated form, providing clear confirmation of its molecular weight. imist.ma

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Non-Volatile Compounds

Fast Atom Bombardment (FAB) is another soft ionization technique suitable for non-volatile and thermally unstable compounds. In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms, like argon or xenon. This process causes the analyte molecules to be sputtered into the gas phase as ions.

Like ESI, FAB is designed to minimize fragmentation, typically producing pseudomolecular ions such as [M+H]⁺ or [M-H]⁻, which allows for the determination of the molecular weight. researchgate.net This technique would be a viable alternative to ESI for confirming the molecular mass of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental composition from its exact mass. While nominal mass spectrometry might identify a molecule with a mass of 156, HRMS can distinguish it from other molecules with the same nominal mass but different elemental formulas. An acceptable mass accuracy for unambiguous characterization is generally considered to be within 5 parts per million (ppm).

For this compound (C₆H₅ClN₂O), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Interactive Data Table: Calculated Exact Mass This table shows the calculated monoisotopic mass for this compound based on the most abundant isotopes of its constituent elements.

| Molecular Formula | Isotope | Atomic Mass (Da) | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| C₆H₅ClN₂O | ¹²C | 12.000000 | 156.014141 |

| ¹H | 1.007825 | ||

| ³⁵Cl | 34.968853 | ||

| ¹⁴N | 14.003074 |

X-ray Crystallography for Solid-State Structure Determination

Unambiguous Confirmation of Molecular Conformation and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the precise positions of each atom in the crystal lattice.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. harvard.edu These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of a compound, such as its melting point, solubility, and stability. harvard.edupressbooks.pub For pyrazine derivatives, interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces are particularly significant. pressbooks.pubniscpr.res.inscielo.brkhanacademy.org

Theoretical studies on pyrazine-acid complexes further confirm the hydrogen bonding potential. scielo.brscite.ai The nitrogen atoms in the pyrazine ring act as proton acceptors, forming hydrogen bonds with proton donors. scielo.brnih.gov The strength of these bonds influences the molecular properties and can lead to specific, ordered packing arrangements in the crystal. The carbonyl chloride group in this compound, with its electronegative oxygen and chlorine atoms, would also be expected to participate in dipole-dipole interactions and potentially weak C-H···O or C-H···Cl hydrogen bonds, further stabilizing the crystal structure. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a chemical compound. Various chromatographic methods are applied to monitor reactions, quantify purity, and analyze products related to this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. rochester.edu However, analyzing acyl chlorides like this compound directly via silica (B1680970) gel TLC presents a significant challenge. Acyl chlorides are highly reactive and susceptible to hydrolysis by the residual water present on the silica gel plate, which can convert the product back to the corresponding carboxylic acid (5-methylpyrazine-2-carboxylic acid). sciencemadness.orgechemi.comresearchgate.netreddit.com This can lead to misleading results, such as streaking or the appearance of the starting material spot, making it difficult to determine if the reaction has gone to completion. echemi.comresearchgate.net

To circumvent this issue, an indirect TLC method is often employed. A small aliquot of the reaction mixture is quenched with a nucleophile, such as a dry alcohol (e.g., methanol (B129727) or ethanol) or an amine (e.g., aniline (B41778) or diethylamine). chemicalforums.com This rapidly and quantitatively converts the acyl chloride into a more stable ester or amide derivative, respectively. chemicalforums.com The resulting stable derivative can then be spotted on the TLC plate and its Rf value compared against the starting carboxylic acid. researchgate.netchemicalforums.com The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms the conversion. researchgate.net

Table 1: Indirect TLC Monitoring of this compound Formation

| Lane | Sample | Expected Observation on TLC Plate | Interpretation |

|---|---|---|---|

| 1 | Starting Material (5-Methylpyrazine-2-carboxylic acid) | Single spot at a specific Rf value. | Reference point for the starting material. |

| 2 | Co-spot (Starting Material + Reaction Mixture Aliquot) | Separation of spots if reaction has proceeded. | Helps to confirm the identity of the starting material spot in the reaction lane. rochester.edu |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It is widely used for the purity analysis of pyrazine derivatives. nih.govunodc.orgresearchgate.net For quantitative analysis of this compound or its derivatives, a reversed-phase HPLC method is typically suitable. nih.gov

In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. unodc.orgnih.govoup.com The separation is based on the differential partitioning of the analyte between the two phases. Due to the reactivity of the carbonyl chloride group, analysis may be performed on a stable derivative, or under strictly anhydrous conditions if analyzing the compound directly. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Analysis of Pyrazine Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds like pyrazines. unodc.org |

| Mobile Phase | Gradient of Acetonitrile and Water (potentially with acid modifier like formic acid) | Allows for the elution of compounds with a range of polarities. google.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. unodc.org |

| Detection | UV Spectrophotometer (e.g., at 275 nm) | The pyrazine ring contains a chromophore that absorbs UV light, enabling sensitive detection. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. unodc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. nih.gov Pyrazines, including 5-methylpyrazine derivatives, are often key components of flavors and aromas and are well-suited for GC-MS analysis. tandfonline.comscispace.comsigmaaldrich.com This technique would be used to analyze volatile by-products from the synthesis of this compound or volatile compounds generated from its subsequent reactions.

The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. nih.govscispace.com As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for identification. tandfonline.com Sample introduction often involves techniques like headspace solid-phase microextraction (HS-SPME) to isolate volatile analytes from a complex matrix. sigmaaldrich.com

Table 3: Typical GC-MS Parameters for Volatile Pyrazine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., DB-WAX, SUPELCOWAX 10) | The polar stationary phase provides good separation for pyrazines. sigmaaldrich.comnih.gov |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. sigmaaldrich.com |

| Oven Program | Temperature gradient (e.g., 40°C held for 5 min, then ramped to 230°C) | Separates compounds based on their different boiling points. sigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. tandfonline.com |

| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., m/z 30-350) to detect and identify eluted compounds. sigmaaldrich.com |

Elemental Analysis for Empirical Formula Validation and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula and provides a strong indication of the sample's purity.

For this compound, the molecular formula is C₆H₅ClN₂O. sigmaaldrich.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound (C₆H₅ClN₂O)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 46.03% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.22% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.64% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.89% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.22% |

| Total | | | | 156.572 | 100.00% |

In practice, a purified sample of the compound is combusted in a specialized instrument, and the resulting combustion products (CO₂, H₂O, N₂, etc.) are quantitatively measured. The chlorine content is determined by other methods, such as titration. If the experimentally determined percentages for C, H, N, and Cl are within a narrow margin of error (typically ±0.4%) of the theoretical values, it confirms both the empirical formula and the high purity of the sample.

Computational and Theoretical Investigations of 5 Methylpyrazine 2 Carbonyl Chloride and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-methylpyrazine-2-carbonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground state geometry. researchgate.netnih.gov These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

The primary focus of such a study would be the planarity of the pyrazine (B50134) ring and the orientation of the carbonyl chloride group relative to it. The energy of this optimized structure represents the molecule's stability. DFT can also be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy, which are essential for predicting the feasibility of reactions involving this compound. researchgate.net For instance, the calculated energies for different conformers can reveal the most stable spatial arrangement of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-C (carbonyl-ring) | ~1.50 Å |

| Dihedral Angle (Ring-C=O) | ~0-10° |

Note: These are typical values for similar acyl chlorides and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals dictate how a molecule interacts with other chemical species. youtube.com

For this compound, the LUMO is expected to be localized predominantly on the carbonyl carbon of the acyl chloride group. This makes it a strong electrophilic center, susceptible to attack by nucleophiles. The HOMO, conversely, would likely be distributed across the electron-rich pyrazine ring. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity. These include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the electrophilic power of the molecule.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

| Descriptor | Value (in eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating ability of the pyrazine ring |

| LUMO Energy | -1.8 | High electrophilicity of the carbonyl carbon |

| HOMO-LUMO Gap | 5.7 | High reactivity |

| Electrophilicity Index (ω) | 3.2 | Strong electrophile |

Note: These values are representative for similar heterocyclic carbonyl compounds and serve as an illustration.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the bond connecting the carbonyl chloride group to the pyrazine ring allows for different rotational conformations (rotamers). Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape of such molecules. oup.comacs.organu.edu.au

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net This provides a dynamic picture of the molecule's behavior and allows for the identification of stable and low-energy conformations. For this compound, simulations would likely reveal two primary planar conformers, corresponding to the chlorine atom being either syn or anti to the adjacent nitrogen atom of the pyrazine ring. The relative energies of these conformers and the energy barriers for their interconversion can be calculated to determine their populations at a given temperature. acs.org

Mechanistic Studies through Advanced Computational Approaches

This compound, as an acyl chloride, is expected to readily undergo nucleophilic acyl substitution reactions. libretexts.org Computational methods are invaluable for elucidating the detailed mechanisms of these reactions. acs.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies.

For example, the reaction of this compound with a nucleophile (e.g., water for hydrolysis or an amine for amidation) would be modeled. DFT calculations can determine whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.govmasterorganicchemistry.com The calculated activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of the reactivity of this compound with other acylating agents.

Structure-Reactivity Relationship (SAR) Studies Applied to Chemical Transformations

While SAR studies are often associated with biological activity, the same principles can be applied to understand chemical reactivity. By computationally analyzing a series of related pyrazine derivatives, it is possible to establish relationships between their structural or electronic properties and their reactivity in chemical transformations. nih.govresearchgate.net

For instance, a computational study could investigate how substituting the methyl group on the pyrazine ring with other functional groups (e.g., electron-donating or electron-withdrawing groups) affects the electrophilicity of the carbonyl carbon. This is often done through Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular descriptors (like electronic properties or steric parameters) with experimentally observed reaction rates or equilibrium constants. nih.govresearchgate.net Such studies would provide valuable insights into how to modulate the reactivity of the carbonyl chloride group for specific synthetic applications.

Advanced Synthetic Applications and Method Development

Utilization in the Construction of Novel Pyrazine-Containing Heterocyclic Scaffolds

5-Methylpyrazine-2-carbonyl chloride serves as a pivotal building block for elaborating novel heterocyclic systems, leveraging the pyrazine (B50134) core's significant role in medicinal chemistry. The acyl chloride functionality provides a reliable handle for introducing the 5-methylpyrazine moiety into larger, more complex scaffolds through amide bond formation, a cornerstone of many synthetic strategies.

Researchers have successfully employed this reagent to synthesize a variety of derivatives. For instance, its reaction with different primary and secondary amines leads to a diverse library of N-substituted 5-methylpyrazine-2-carboxamides. researchgate.net These amides are not merely final products but can act as intermediates for further cyclization reactions, yielding polycyclic heterocyclic systems.

Another key application is the synthesis of carbohydrazide (B1668358) derivatives. researchgate.net By reacting this compound (or its corresponding ester) with hydrazine (B178648), 5-methylpyrazine-2-carbohydrazide (B1341549) is formed. This intermediate is highly versatile, readily condensing with various aldehydes and ketones to produce a wide array of hydrazones, which are themselves a class of biologically significant compounds. researchgate.net This methodology provides a straightforward route to complex scaffolds possessing both the pyrazine and hydrazone motifs.

Furthermore, the core structure of 5-methylpyrazine is being integrated into peptoid or peptide-mimetic backbones. While this may start from the parent carboxylic acid, the principle relies on the activation of the carboxyl group, a role perfectly filled by the carbonyl chloride. mdpi.com This allows for the insertion of the rigid, heteroaromatic pyrazine unit into oligomeric structures, thereby imparting specific conformational constraints and potential new biological activities.

| Starting Reagent | Reactant | Resulting Scaffold | Potential Application Area |

|---|---|---|---|

| This compound | Substituted Anilines/Benzylamines | N-Aryl/N-Benzyl-5-methylpyrazine-2-carboxamides | Antitubercular, Antimicrobial Agents researchgate.net |

| 5-Methylpyrazine-2-carboxylate (from acid) | Hydrazine Hydrate (B1144303) | 5-Methylpyrazine-2-carbohydrazide | Intermediate for Antifungal Agents |

| 5-Methylpyrazine-2-carbohydrazide | Aromatic Aldehydes | Schiff Bases (Hydrazones) | Antitubercular Agents researchgate.net |

| 5-Methylpyrazine-2-carboxylic acid | Amino Acid Esters (multi-step) | Pyrazine-Containing Peptoids | Drug Discovery, Combinatorial Chemistry |

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient and atom-economical approach in modern synthesis. The pyrazine scaffold is a suitable candidate for inclusion in MCRs due to its stability and the reactivity of its derivatives. While specific literature detailing the use of this compound in MCRs is emerging, the participation of its parent compound, pyrazine-2-carboxylic acid, in well-known MCRs like the Passerini reaction, strongly supports its potential.

The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide. The carboxylic acid component can be varied widely, and heteroaromatic carboxylic acids are frequently used. The reaction proceeds to form an α-acyloxy carboxamide, incorporating elements from all three starting materials in a single operation. The established use of pyrazine-2-carboxylic acid in such reactions demonstrates the compatibility of the pyrazine nucleus with the required reaction conditions. By extension, 5-methylpyrazine-2-carboxylic acid (the precursor to the carbonyl chloride) is an excellent candidate for this transformation, allowing for the rapid assembly of complex molecules containing the 5-methylpyrazine core.

The carbonyl chloride itself could potentially be used in MCRs that proceed through an initial acylation step, or in sequences where it is generated in situ from the corresponding acid. The development of novel MCRs involving acyl chlorides is an active area of research, aiming to broaden the scope and diversity of accessible molecular scaffolds.

| Component A | Component B | Component C | Potential MCR Product Scaffold |

|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | α-acyloxy carboxamide containing the 5-methylpyrazine moiety |

Development of Green Chemistry Approaches for its Synthesis and Subsequent Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a reactive reagent like this compound, this involves improving the sustainability of both its own synthesis and its downstream applications.

A key area of development is in the synthesis of the acyl chloride itself. Traditionally, thionyl chloride is used to convert the parent carboxylic acid, 5-methylpyrazine-2-carboxylic acid, into the target carbonyl chloride. However, thionyl chloride is a hazardous reagent. Research into greener alternatives has identified other reagents, such as 2,4,6-trichlorobenzoyl chloride, which can effect the same transformation under milder conditions and avoid the use of a substance listed under the Chemical Weapons Convention. researchgate.net

In the subsequent utilization of pyrazine acyl chlorides, green advancements focus on reaction conditions and efficiency. One significant development is the move towards continuous-flow systems for the synthesis of pyrazinamide (B1679903) derivatives. researchgate.net These systems offer superior control over reaction parameters, reduce reaction times, and often allow for the use of greener solvents like tert-amyl alcohol. researchgate.net The use of immobilized enzymes as catalysts in these flow systems further enhances the green credentials of the process by enabling reactions under mild conditions with high selectivity. researchgate.net Additionally, novel synthesis methods for the precursor, 5-methylpyrazine-2-carboxylic acid, have been developed using more accessible and less hazardous starting materials, which contributes to a more sustainable lifecycle for the final product. google.com

| Process Step | Traditional Method | Green Chemistry Approach | Green Advantage |

|---|---|---|---|

| Synthesis of Acyl Chloride | Use of Thionyl Chloride | Use of alternative reagents like 2,4,6-trichlorobenzoyl chloride researchgate.net | Reduced hazard profile, avoidance of regulated chemicals. |

| Synthesis of Amide Derivatives | Batch processing in conventional solvents. | Continuous-flow synthesis in greener solvents (e.g., tert-amyl alcohol). researchgate.net | Improved efficiency, reduced waste, safer operation. |

| Catalysis of Amidation | Stoichiometric activating agents. | Use of biocatalysts (e.g., immobilized lipases). researchgate.net | Mild reaction conditions, high selectivity, biodegradability. |

Design and Synthesis of Catalysts for Enhanced Reactivity and Selectivity in Acylation Reactions

While this compound is inherently reactive, controlling its reactivity and enhancing selectivity in acylation reactions is crucial for efficient and clean synthesis. This is achieved through the strategic use of catalysts and activating agents.

In the synthesis of the acyl chloride itself from its parent carboxylic acid, a catalyst is often employed. For example, the reaction with thionyl chloride is frequently catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts first to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid, thereby accelerating the reaction.

For the subsequent acylation reactions with nucleophiles like amines or alcohols, various mediators can be used to enhance efficiency, particularly when starting from the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (CDI) and hydroxybenzotriazole (HOBt) are used to form highly reactive intermediates in situ, facilitating amide bond formation under mild conditions. researchgate.net

A frontier in this area is the development of novel catalyst systems. This includes the use of solid-acid catalysts, such as mesoporous aluminosilicates (e.g., Al-MCM-41), which have been shown to be effective in Friedel-Crafts acylation reactions involving related furan systems. osti.gov These solid catalysts offer advantages in terms of separation, reusability, and reduced waste. Furthermore, the application of biocatalysts, such as lipases, for the synthesis of pyrazine amides from esters represents an important direction. researchgate.net These enzymatic catalysts offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) under very mild, environmentally friendly conditions, pointing the way toward future catalytic systems for reactions involving this compound and its derivatives.

| Catalyst/Reagent | Reaction | Role | Benefit |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Carboxylic acid → Acyl chloride | Catalyst for activation of thionyl chloride. | Increases rate of acyl chloride formation. |

| 1,1'-Carbonyldiimidazole (CDI) | Carboxylic acid → Amide | Activating agent. | Forms a highly reactive acylimidazolide intermediate. researchgate.net |

| Hydroxybenzotriazole (HOBt) | Carboxylic acid → Amide | Coupling additive. | Suppresses side reactions and racemization. researchgate.net |

| Lipozyme® TL IM (Lipase) | Ester + Amine → Amide | Biocatalyst. | High selectivity, mild conditions, green process. researchgate.net |

| Solid Acids (e.g., Al-MCM-41) | Friedel-Crafts Acylation | Heterogeneous catalyst. | Reusable, easy to separate, reduces waste. osti.gov |

Future Research Perspectives on 5 Methylpyrazine 2 Carbonyl Chloride in Organic Synthesis

Exploration of Novel Reaction Pathways and Transformation Mechanisms

Future research will likely focus on expanding the known reactivity of 5-Methylpyrazine-2-carbonyl chloride beyond standard nucleophilic acyl substitution. youtube.comlibretexts.org The exploration of novel reaction pathways could unlock new synthetic possibilities.

Transition-Metal Catalyzed Cross-Coupling Reactions: While acyl chlorides are well-established partners in reactions like Friedel-Crafts acylation, their use in modern cross-coupling reactions is an area ripe for exploration. wikipedia.org Future studies could investigate palladium, nickel, or copper-catalyzed reactions to form C-C, C-N, and C-S bonds, thereby attaching diverse functional groups to the pyrazine (B50134) core. For instance, Suzuki, Stille, or Sonogashira-type couplings could provide access to a wide array of arylated, vinylated, or alkynylated pyrazines.

Decarbonylative Coupling Reactions: The development of catalytic methods for the decarbonylative coupling of this compound with various partners would offer a direct route to 2-substituted-5-methylpyrazines, which are otherwise accessed through multi-step sequences.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, the generation of acyl radicals from this compound could facilitate novel C-C bond-forming reactions.

A deeper mechanistic understanding of these new transformations will be crucial. Computational studies, in conjunction with experimental work, could elucidate reaction intermediates and transition states, guiding the optimization of reaction conditions and the development of more efficient catalytic systems.

Design and Synthesis of Advanced Pyrazine-Containing Building Blocks for Diverse Applications

This compound is an ideal precursor for the synthesis of more elaborate pyrazine-containing building blocks. Its reactivity allows for the introduction of a wide range of functional groups, leading to derivatives with tailored properties for various applications. youtube.comlibretexts.org

Pharmaceutical and Agrochemical Scaffolds: The pyrazine nucleus is a common feature in many pharmaceuticals and agrochemicals. tandfonline.comnih.gov By reacting this compound with diverse amines, alcohols, and other nucleophiles, a vast library of amides, esters, and ketones can be generated. These new compounds can be screened for biological activity, potentially leading to the discovery of new therapeutic agents or crop protection chemicals. For example, the synthesis of novel pyrazinamide (B1679903) derivatives continues to be an active area of research in the search for new anti-tuberculosis agents. researchgate.net

Functional Materials: Pyrazine derivatives have found applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs), sensors, and ligands for metal-organic frameworks (MOFs). Future work could focus on designing and synthesizing novel pyrazine-based ligands from this compound with specific electronic and photophysical properties for these applications.

The following table illustrates the potential for generating diverse building blocks from this compound.

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amine | Amide | Pharmaceuticals, Agrochemicals |

| Alcohol/Phenol | Ester | Fragrances, Liquid Crystals |

| Organometallic Reagent | Ketone | Organic Synthesis Intermediate |

| Hydrazine (B178648) | Hydrazide | Precursor to Heterocycles |

Development of Asymmetric Synthetic Methodologies Involving this compound

The development of asymmetric methods to introduce chirality into molecules derived from this compound is a significant and challenging goal. Achieving high levels of stereocontrol would provide access to enantioenriched pyrazine derivatives, which is of paramount importance in the pharmaceutical industry.

Chiral Auxiliaries: One established approach is the use of chiral auxiliaries. Reacting this compound with a chiral alcohol or amine would form a chiral ester or amide. Subsequent diastereoselective reactions at a position alpha to the carbonyl group, followed by removal of the auxiliary, could yield enantiomerically enriched products.

Catalytic Asymmetric Synthesis: A more elegant and atom-economical approach is the use of chiral catalysts. acs.org Research could focus on several areas:

Kinetic Resolution: Chiral catalysts, such as chiral diamines or enzymes, could be employed for the kinetic resolution of racemic alcohols or amines via acylation with this compound. oup.com

Asymmetric Acylation: The development of chiral nucleophilic catalysts that activate this compound for enantioselective addition to prochiral nucleophiles is a promising avenue.

Reductive Acyl Cross-Coupling: Nickel-catalyzed asymmetric reductive coupling of the acyl chloride with racemic secondary benzyl (B1604629) chlorides has been shown to produce enantioenriched ketones, a methodology that could be extended to this pyrazine derivative. acs.org

The table below outlines potential strategies for asymmetric synthesis.

| Asymmetric Strategy | Description | Potential Outcome |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Diastereoselective synthesis of a pyrazine derivative. |

| Kinetic Resolution | A chiral catalyst preferentially reacts with one enantiomer of a racemic substrate. | Separation of enantiomers of a pyrazine precursor. |

| Chiral Catalysis | A chiral catalyst directs the stereochemical outcome of a reaction. | Enantioselective synthesis of a chiral pyrazine product. |

Integration into Flow Chemistry Systems for Continuous Synthesis and Process Optimization

The integration of the synthesis and reactions of this compound into continuous flow systems offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. acs.org